molecular formula C11H16N4 B1473261 2-Cyclopropyl-4-piperazin-1-ylpyrimidine CAS No. 944898-38-8

2-Cyclopropyl-4-piperazin-1-ylpyrimidine

Cat. No. B1473261
CAS RN: 944898-38-8
M. Wt: 204.27 g/mol
InChI Key: NRKCRROKAPZYQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could be relevant to 2-Cyclopropyl-4-piperazin-1-ylpyrimidine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, there are references to the synthesis of related pyrimidine derivatives. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Anticancer and Antituberculosis Studies

A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of derivatives, including a structure closely related to "2-Cyclopropyl-4-piperazin-1-ylpyrimidine", and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some derivatives exhibited significant antituberculosis and anticancer activities, demonstrating the potential medicinal application of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Patel, Patel, and Chauhan (2007) explored the antimicrobial activity of amide derivatives of quinolone, structurally related to "this compound". These compounds showed promising antibacterial activity against various strains, including gram-positive and gram-negative bacteria, as well as antifungal activity (Patel, Patel, & Chauhan, 2007).

Antitumor Activity

Zhao et al. (2013) reported on the synthesis and in vitro antitumor activity of novel diaryl urea derivatives containing the piperazine group, indicating a structure-function relationship with "this compound". Some compounds demonstrated significant inhibitory activities against various cancer cell lines, highlighting the compound's potential in cancer therapy (Zhao et al., 2013).

Other Studies

Research by Mekky and Sanad (2020) involved the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, indicating the versatile nature of piperazine derivatives in medicinal chemistry. These compounds showed promising antibacterial efficacy and were potential inhibitors of bacterial biofilm formation and the MurB enzyme, important for bacterial cell wall synthesis (Mekky & Sanad, 2020).

properties

IUPAC Name

2-cyclopropyl-4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-2-9(1)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKCRROKAPZYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001269289
Record name 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944898-38-8
Record name 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944898-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001269289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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